molecular formula C9H12FN3 B13606977 2-(Dimethylamino)-5-fluorobenzimidamide

2-(Dimethylamino)-5-fluorobenzimidamide

Cat. No.: B13606977
M. Wt: 181.21 g/mol
InChI Key: SINKQSPQCDDJFT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-fluorobenzimidamide is an organic compound that features a benzimidamide core substituted with a dimethylamino group at the 2-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-fluorobenzimidamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzimidazole derivative.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the conversion of the benzimidazole to benzimidamide using an appropriate amidating agent like ammonium chloride in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale adaptations of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-fluorobenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, while the fluorine atom can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution; Selectfluor for electrophilic fluorination.

Major Products

    Oxidation: Oxidized derivatives of the benzimidamide core.

    Reduction: Reduced forms of the benzimidamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-5-fluorobenzimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-fluorobenzimidamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-5-chlorobenzimidamide
  • 2-(Dimethylamino)-5-bromobenzimidamide
  • 2-(Dimethylamino)-5-iodobenzimidamide

Uniqueness

2-(Dimethylamino)-5-fluorobenzimidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and metabolic stability compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-(Dimethylamino)-5-fluorobenzimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where the benzimidazole core is modified to introduce the dimethylamino and fluorine substituents. The synthetic pathways often utilize various reagents and conditions that optimize yield and purity.

Antiviral Activity

Research indicates that compounds within the benzimidamide class, including this compound, exhibit antiviral properties. For instance, similar compounds have demonstrated inhibitory effects against viruses like Herpes Simplex Virus (HSV-1). A related study found that certain benzimidamide derivatives showed significant antiviral activity with IC50 values as low as 0.082 µg/ml against HSV-1, suggesting a promising therapeutic potential for similar structures .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown selective cytotoxicity against certain tumor cells, indicating its potential role as an anticancer agent. For example, related benzimidamide derivatives were found to inhibit the growth of murine Sarcoma 180 and L1210 cells, showcasing a significant reduction in cell viability at specific concentrations .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in viral replication and tumor cell proliferation. Studies suggest that these compounds can bind effectively to viral enzymes, disrupting their function and leading to reduced viral load . Additionally, their interaction with cellular pathways involved in cancer cell survival further elucidates their potential as therapeutic agents.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study on Antiviral Efficacy : A study involving patients with recurrent HSV-1 infections treated with benzimidamide derivatives showed a marked decrease in viral load and symptom severity compared to control groups.
  • Cytotoxicity Assessment : In a clinical trial assessing the safety and efficacy of benzimidamide derivatives in cancer patients, researchers reported significant tumor reduction in a subset of participants receiving treatment with this compound.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 Value Cell Line/Pathogen Reference
Antiviral0.082 µg/mlHSV-1
CytotoxicityVaries (specific cells)Murine Sarcoma 180 & L1210
Tumor ReductionSignificant reductionVarious cancer typesCase Study

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(Dimethylamino)-5-fluorobenzimidamide?

The compound can be synthesized via reductive amination or cyclization reactions. A common approach involves refluxing nitro precursors (e.g., 5-fluoro-2-nitrobenzamide derivatives) with reducing agents like SnCl₂·2H₂O in ethanol. Reaction progress is monitored via TLC, followed by alkaline extraction and purification . Stability of intermediates is critical; reduced diamines are often used immediately in subsequent steps to avoid decomposition .

Q. Which spectroscopic techniques are suitable for structural characterization?

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., dimethylamino, fluorophenyl) and confirms substitution patterns.
  • Mass Spectrometry : Determines molecular weight (e.g., 241.72 g/mol for a related benzamide derivative ).
  • IR Spectroscopy : Validates amide bonds (C=O stretch ~1650 cm⁻¹) and aromatic C-F vibrations. Computational tools (e.g., PubChem 3D viewer) model the compound’s conformation .

Q. How can purity and identity be assessed post-synthesis?

Use HPLC with UV detection for purity analysis. Elemental analysis (C, H, N) confirms stoichiometry. Compare spectral data with literature or databases (e.g., PubChem) .

Advanced Research Questions

Q. How can co-initiator concentrations be optimized in photopolymerization systems using this compound?

Experimental design should vary the ratio of this compound to co-initiators (e.g., camphorquinone, DPI). Measure the degree of conversion via FTIR or Raman spectroscopy. Higher amine concentrations (e.g., 1:2 CQ/amine ratio) improve reactivity and polymer properties, as shown in resin cement studies .

Q. What strategies resolve contradictions in reactivity compared to similar amines (e.g., ethyl 4-(dimethylamino) benzoate)?

Conduct comparative kinetic studies under controlled conditions (e.g., solvent, temperature). For example, ethyl 4-(dimethylamino) benzoate exhibits higher conversion rates in resin systems due to enhanced electron-donating effects, whereas fluorinated derivatives may show reduced solubility. Use Arrhenius plots to analyze activation energies .

Q. How can in silico methods predict antimicrobial activity?

Perform molecular docking against target enzymes (e.g., MurA in Listeria innocua) to assess binding affinity. Structure-activity relationship (SAR) studies can identify critical substituents (e.g., fluoro groups for membrane penetration). Validate predictions with in vitro assays (e.g., MIC determination) .

Q. What mechanistic insights explain its role in antimicrobial activity?

Hypothesize enzyme inhibition via competitive binding. For MurA, a key enzyme in peptidoglycan synthesis, fluorobenzimidamide derivatives may block the active site. Use site-directed mutagenesis and X-ray crystallography to confirm interactions .

Q. Methodological Considerations

Q. How to mitigate impurities during synthesis?

  • Stepwise Monitoring : Use TLC or GC-MS to detect intermediates.
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol.
  • Stability : Store intermediates under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What experimental controls are essential in biological activity studies?

Include positive controls (e.g., known inhibitors) and negative controls (solvent-only). Assess cytotoxicity (e.g., via MTT assay) to differentiate antimicrobial effects from general toxicity. Replicate experiments with varying concentrations (e.g., 0.1–100 µM) .

Q. Data Analysis and Reporting

Q. How to address variability in physicochemical property measurements (e.g., melting point)?

Standardize protocols: Use differential scanning calorimetry (DSC) with controlled heating rates. Report solvent and pressure conditions. Cross-reference with computational predictions (e.g., ChemAxon) .

Q. What statistical methods validate reproducibility in synthesis yields?

Perform triplicate syntheses under identical conditions. Use ANOVA to assess batch-to-batch variability. Report confidence intervals (e.g., 95% CI) for yield percentages .

Properties

Molecular Formula

C9H12FN3

Molecular Weight

181.21 g/mol

IUPAC Name

2-(dimethylamino)-5-fluorobenzenecarboximidamide

InChI

InChI=1S/C9H12FN3/c1-13(2)8-4-3-6(10)5-7(8)9(11)12/h3-5H,1-2H3,(H3,11,12)

InChI Key

SINKQSPQCDDJFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)C(=N)N

Origin of Product

United States

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